molecular formula C8H15ClN2O2 B13251069 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride

6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride

Cat. No.: B13251069
M. Wt: 206.67 g/mol
InChI Key: IGYVHUPSCXRMDW-UHFFFAOYSA-N
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Description

6-Oxaspiro[25]octane-1-carbohydrazide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 It is a derivative of oxaspiro compounds, characterized by a spirocyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride typically involves the reaction of 6-Oxaspiro[2.5]octane-1-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting carbohydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The carbohydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted carbohydrazides with various functional groups.

Scientific Research Applications

6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 6-Oxaspiro[2.5]octane-1-carbohydrazide

Uniqueness

6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride is unique due to its spirocyclic structure and the presence of both carbohydrazide and hydrochloride groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

6-oxaspiro[2.5]octane-2-carbohydrazide;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c9-10-7(11)6-5-8(6)1-3-12-4-2-8;/h6H,1-5,9H2,(H,10,11);1H

InChI Key

IGYVHUPSCXRMDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC2C(=O)NN.Cl

Origin of Product

United States

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